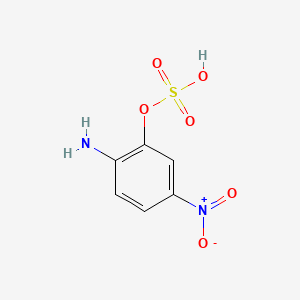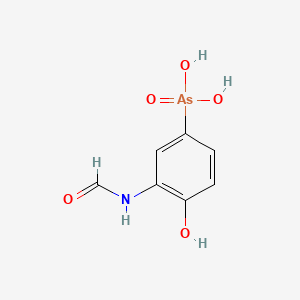
Tungsten monofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten monofluoride is a chemical compound with the formula WF. It is a member of the tungsten halides family and is known for its unique properties and applications in various fields. This compound has a molecular weight of 202.84 and is identified by the CAS Registry Number 51621-16-0 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tungsten monofluoride can be synthesized through the reaction of tungsten with fluorine gas. The reaction typically occurs at high temperatures and involves the direct fluorination of tungsten metal. The process can be represented by the following equation:
W+F2→WF
Industrial Production Methods: Industrial production of this compound often involves the electrochemical dissolution of tungsten anodes in a melt of complex fluorides of alkali metals and hydrogen fluoride. This method allows for the synthesis of a gaseous mixture of tungsten hexafluoride and hydrogen, which can be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tungsten monofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher tungsten fluorides, such as tungsten hexafluoride.
Reduction: It can be reduced back to elemental tungsten under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Fluorine gas (F₂) at high temperatures.
Reduction: Hydrogen gas (H₂) or other reducing agents.
Substitution: Other halides or ligands in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Tungsten hexafluoride (WF₆)
Reduction: Elemental tungsten (W)
Substitution: Various tungsten halides and complexes
Aplicaciones Científicas De Investigación
Tungsten monofluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including its use in radiopharmaceuticals.
Mecanismo De Acción
The mechanism of action of tungsten monofluoride involves its interaction with molecular targets and pathways at the atomic level. The compound can form strong bonds with other elements and molecules, leading to the formation of stable complexes. These interactions are primarily driven by the high electronegativity of fluorine and the unique electronic configuration of tungsten .
Comparación Con Compuestos Similares
Molybdenum monofluoride (MoF): Similar in structure and properties to tungsten monofluoride but with different electronic and chemical behavior.
Tungsten hexafluoride (WF₆): A higher fluoride of tungsten with different reactivity and applications.
Tungsten oxides (WO₃): Compounds with oxygen instead of fluorine, exhibiting different chemical and physical properties.
Uniqueness: this compound is unique due to its specific electronic configuration and the strong bond formed between tungsten and fluorine. This results in distinct chemical reactivity and stability compared to other tungsten halides and similar compounds .
Propiedades
Número CAS |
51621-16-0 |
|---|---|
Fórmula molecular |
FW |
Peso molecular |
202.84 g/mol |
Nombre IUPAC |
fluorotungsten |
InChI |
InChI=1S/FH.W/h1H;/q;+1/p-1 |
Clave InChI |
CPQKEELFWZMTHU-UHFFFAOYSA-M |
SMILES canónico |
F[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


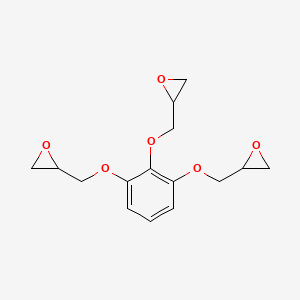
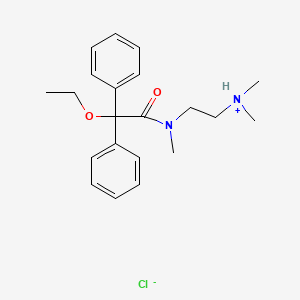
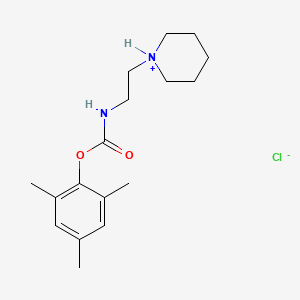
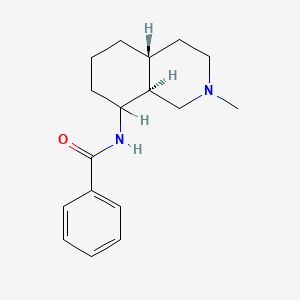

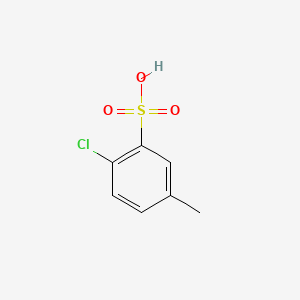
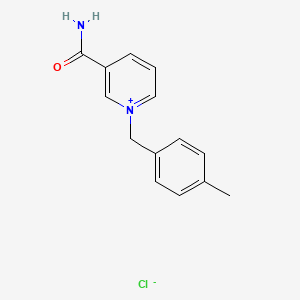
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

